molecular formula C7H9NO2S B6227583 Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- CAS No. 1003863-36-2

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-

Cat. No.: B6227583
CAS No.: 1003863-36-2
M. Wt: 171.2
InChI Key:
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Description

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired fused ring system. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,4-b] derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the target compound .

Industrial Production Methods

Industrial production of Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-b] ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share structural similarities but differ in their specific ring systems and functional groups.

Uniqueness

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- is unique due to its specific fused ring system containing both sulfur and oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMODOTVFILQOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233030
Record name 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003863-36-2
Record name 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003863-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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